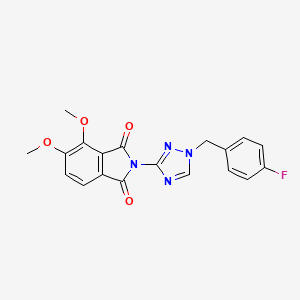

2-(1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl)-4,5-dimethoxyisoindoline-1,3-dione

Description

2-(1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl)-4,5-dimethoxyisoindoline-1,3-dione is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a fluorobenzyl group, and a dimethoxyisoindoline moiety

Properties

IUPAC Name |

2-[1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-4,5-dimethoxyisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4O4/c1-27-14-8-7-13-15(16(14)28-2)18(26)24(17(13)25)19-21-10-23(22-19)9-11-3-5-12(20)6-4-11/h3-8,10H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQUQOSSMSXTAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=NN(C=N3)CC4=CC=C(C=C4)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl)-4,5-dimethoxyisoindoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the fluorobenzyl group via nucleophilic substitution. The final step often involves the formation of the isoindoline-dione structure through a condensation reaction. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the triazole ring or the isoindoline-dione moiety.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The triazole moiety in this compound is particularly known for its ability to inhibit the growth of various pathogens. Studies have shown that compounds with similar structures can act against bacteria and fungi, suggesting that 2-(1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl)-4,5-dimethoxyisoindoline-1,3-dione may possess similar properties .

Anticancer Properties

Triazole-containing compounds have been investigated for their anticancer activities. The incorporation of the isoindoline structure may enhance the compound's ability to interact with biological targets involved in cancer progression. Preliminary studies suggest potential cytotoxic effects against specific cancer cell lines, warranting further investigation into its mechanism of action and efficacy .

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor. Triazoles are known to inhibit enzymes such as aromatase and others involved in metabolic pathways. This property could be leveraged in the development of therapeutic agents aimed at conditions like hormone-dependent cancers or metabolic disorders .

Fungicides

The triazole group is widely recognized for its fungicidal properties. Compounds similar to This compound are being studied as potential agricultural fungicides. Their ability to inhibit fungal growth can be beneficial in protecting crops from various diseases .

Organic Electronics

In material science, compounds containing triazole rings are being explored for their electronic properties. The unique electronic structure of This compound may allow it to be used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Research into the charge transport properties of such compounds could lead to advancements in organic electronic devices .

Summary of Research Findings

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the fluorobenzyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and fluorobenzyl-containing molecules. Compared to these, 2-(1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl)-4,5-dimethoxyisoindoline-1,3-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:

Biological Activity

The compound 2-(1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl)-4,5-dimethoxyisoindoline-1,3-dione is a novel triazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 348.32 g/mol. The structure features a triazole ring substituted with a 4-fluorobenzyl group and an isoindoline moiety.

| Property | Value |

|---|---|

| Molecular Formula | C16H16FN4O4 |

| Molecular Weight | 348.32 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.

- Introduction of the 4-Fluorobenzyl Group: This is achieved via nucleophilic substitution using 4-fluorobenzyl bromide.

- Attachment of the Isoindoline Moiety: The final step involves the reaction with dimethoxyisoindoline derivatives to form the desired compound.

Antimicrobial Activity

Research has shown that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, several studies have demonstrated that derivatives similar to our compound can inhibit bacterial growth effectively. In vitro assays reveal that these compounds have varying degrees of efficacy against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Triazole derivatives are also noted for their anticancer properties. A study screening various triazole compounds found that those with similar structural features to our compound showed promising activity against cancer cell lines, such as HCT-116 (colon carcinoma) and T47D (breast cancer). The IC50 values for these compounds ranged from 6.2 μM to 43.4 μM against different cancer cell lines .

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: The triazole moiety can inhibit certain enzymes involved in cellular metabolism.

- Receptor Binding: The compound may bind to receptors that regulate cell growth and proliferation.

Study 1: Antimicrobial Screening

A recent study evaluated the antimicrobial activity of various triazole derivatives against common pathogens. The results indicated that compounds similar to our target showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Study 2: Anticancer Efficacy

In another investigation focusing on anticancer properties, derivatives were tested against several cancer cell lines. The study reported that modifications in the triazole structure led to enhanced cytotoxicity in breast and colon cancer cells compared to standard chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.